molecular formula C3H4N2O3S2 B1597968 2-Amino-5-thiazolesulfonic acid CAS No. 82971-10-6

2-Amino-5-thiazolesulfonic acid

Cat. No. B1597968
CAS RN: 82971-10-6
M. Wt: 180.2 g/mol
InChI Key: KZGZZBIRYZCFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-thiazolesulfonic acid is a chemical compound with the molecular formula C3H4N2O3S2 and a molecular weight of 180.20500 . It is a part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, such as 2-Amino-5-thiazolesulfonic acid, often involves the condensation of thiourea and an alpha-halo ketone . A mild, highly functional group tolerant and metal-free C–H aminoalkylation of azoles via a three-component coupling approach has also been reported .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-thiazolesulfonic acid includes a thiazole core, which is a heterocyclic ring containing both sulfur and nitrogen . The InChI key for this compound is KZGZZBIRYZCFHV-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Amino-5-thiazolesulfonic acid, like other 2-aminothiazoles, can undergo various chemical reactions. For instance, a mild C–H aminoalkylation of azoles via a three-component coupling approach has been reported .


Physical And Chemical Properties Analysis

2-Amino-5-thiazolesulfonic acid has a density of 1.854 g/cm3 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

2. Application in Dye Synthesis and Antimicrobial Activity A series of biologically active 2-amino-5-arylazothiazole disperse dyes were synthesized, which contained the sulfa drug nucleus. These dyes showed promising biological efficiency against selected pathogenic bacteria and fungi, marking a significant application in both the textile and pharmaceutical industries (Gaffer, Fouda, & Khalifa, 2016).

3. Reaction Routes in Sulfonation The sulfonation of 4-substituted 2-aminothiazoles with chlorosulfonic acid was studied, leading primarily to 2-amino-5-thiazolesulfonic acids. This reaction, significant in organic chemistry, helps understand the conversion processes and the stability of these compounds (Lyashchuk, Enya, Doroshenko, & Skrypnik, 2004).

4. Corrosion Inhibition in Industrial Applications Research on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole and similar derivatives demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This application is vital in material science and engineering, offering solutions for prolonging the lifespan of metals in corrosive conditions (Attou et al., 2020).

5. Antibacterial and Antifungal Activities of Thiazole Derivatives Various thiazole and oxazole containing amino acids and peptides, related to 2-amino-5-thiazolesulfonic acid, were synthesized and showed moderate antibacterial activity against a range of bacteria and fungi. This application is significant in the development of new antimicrobial agents (Stanchev et al., 1999).

Safety And Hazards

While specific safety and hazard information for 2-Amino-5-thiazolesulfonic acid was not found in the retrieved papers, general precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

2-Amino-5-thiazolesulfonic acid, as part of the 2-aminothiazole scaffold, has shown promise in medicinal chemistry and drug discovery research, particularly in the development of anticancer drugs . Future research may focus on further exploring the therapeutic potential of 2-aminothiazole derivatives and developing more efficient synthesis methods .

properties

IUPAC Name

2-amino-1,3-thiazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3S2/c4-3-5-1-2(9-3)10(6,7)8/h1H,(H2,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGZZBIRYZCFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385253
Record name 2-amino-5-thiazolesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-thiazolesulfonic acid

CAS RN

82971-10-6
Record name 2-amino-5-thiazolesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminothiazole-5-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-thiazolesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-thiazolesulfonic acid
Reactant of Route 3
2-Amino-5-thiazolesulfonic acid
Reactant of Route 4
2-Amino-5-thiazolesulfonic acid
Reactant of Route 5
2-Amino-5-thiazolesulfonic acid
Reactant of Route 6
2-Amino-5-thiazolesulfonic acid

Citations

For This Compound
4
Citations
HE Faith - Journal of the American Chemical Society, 1947 - ACS Publications
By H. Eldridge Faith For the purpose of bacteriological studies sev-eral 2-amino-5-thiazolesulfonic acid derivatives have been made. 1 The intermediate compound used in synthesizing …
Number of citations: 9 pubs.acs.org
M Gorman, J Connell - Journal of the American Chemical Society, 1947 - ACS Publications
… Eldridge Faith For the purpose of bacteriological studies several 2-amino-5-thiazolesulfonic acid derivatives have been made.1 The intermediate compound used in synthesizing these …
Number of citations: 11 pubs.acs.org
LC Galatis - Journal of the American Chemical Society, 1947 - ACS Publications
… Eldridge Faith For the purpose of bacteriological studies several 2-amino-5-thiazolesulfonic acid derivatives have been made.1 The intermediate compound used in synthesizing these …
Number of citations: 7 pubs.acs.org
JC Winters - 1944 - Northwestern University
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.